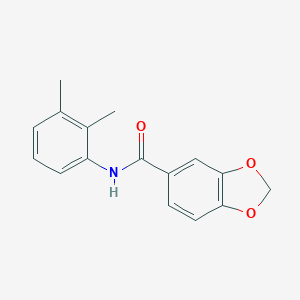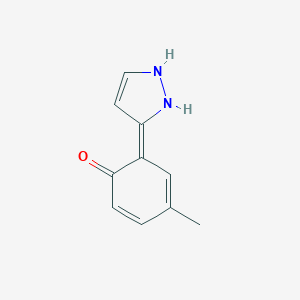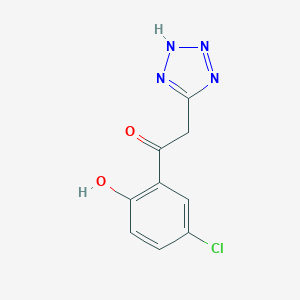
3-bromo-N-cyclopentylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-cyclopentylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
The potential scientific research applications of 3-bromo-N-cyclopentylbenzenesulfonamide are numerous. This compound has been found to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, 3-bromo-N-cyclopentylbenzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential treatment for a variety of inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclopentylbenzenesulfonamide is not fully understood. However, it is believed that this compound may exert its effects by inhibiting the activity of enzymes involved in the synthesis of important cellular components such as nucleic acids and proteins. Additionally, 3-bromo-N-cyclopentylbenzenesulfonamide may disrupt the membrane integrity of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-cyclopentylbenzenesulfonamide are diverse. This compound has been found to inhibit the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. Additionally, 3-bromo-N-cyclopentylbenzenesulfonamide has been shown to reduce inflammation in animal models of inflammatory disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-cyclopentylbenzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal pathogenesis. However, one limitation of using this compound is that it may have off-target effects on other cellular processes, making it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 3-bromo-N-cyclopentylbenzenesulfonamide. One area of interest is the development of new antimicrobial agents based on this compound. Additionally, further investigation into the mechanism of action of 3-bromo-N-cyclopentylbenzenesulfonamide may reveal new targets for drug development. Finally, the potential anti-inflammatory effects of this compound warrant further study, as it may have applications in the treatment of a variety of inflammatory conditions.
Synthesis Methods
The synthesis of 3-bromo-N-cyclopentylbenzenesulfonamide can be achieved through a variety of methods. One common method involves the reaction of cyclopentylamine with 3-bromo-benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-bromo-N-cyclopentylbenzenesulfonamide as the final product.
properties
Product Name |
3-bromo-N-cyclopentylbenzenesulfonamide |
|---|---|
Molecular Formula |
C11H14BrNO2S |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
3-bromo-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2 |
InChI Key |
NVEATWMNDKYIDN-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)




![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)

![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)
![6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)